molecular formula C12H28O6P2 B1682754 Tetraethyl butane-1,4-diylbis(phosphonate) CAS No. 7203-67-0

Tetraethyl butane-1,4-diylbis(phosphonate)

Cat. No. B1682754
CAS RN: 7203-67-0
M. Wt: 330.29 g/mol
InChI Key: RODFSBORIZJBLE-UHFFFAOYSA-N
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Description

Tetraethyl butane-1,4-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It has the molecular formula C12H28O6P2 .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .


Molecular Structure Analysis

The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) is 330.29 . The SMILES representation of its structure is O=P(OCC)(OCC)CCCCP(OCC)(OCC)=O .


Chemical Reactions Analysis

As a PROTAC linker, Tetraethyl butane-1,4-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Tetraethyl butane-1,4-diylbis(phosphonate) has a molecular weight of 330.29 and a molecular formula of C12H28O6P2 .

Scientific Research Applications

Application 1: Free-Radical Polymerization

  • Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate) is used in the free-radical polymerization process. This compound, a 1,3-butadiene derivative, contains two diethyl phosphonate functions in a molecule .
  • Methods of Application or Experimental Procedures: The polymerization was performed in benzene at 60°C for 21 hours using 1 mol% of 2,2′-azobisisobutyronitrile as an initiator .
  • Results or Outcomes: A sticky polymer was obtained in 70% yield without forming gel. The number average molecular weight of the polymer obtained was estimated to be 69,000 by SEC based on polystyrene calibration using N,N-dimethylformamide as an eluent . The rate of polymerization was found to be proportional to 0.5 and 1.5 power of the initiator and the monomer concentration, respectively . The overall activation energy of polymerization was determined to be 91.4 kJ/mol .

Application 2: PROTAC Linker

  • Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate) is used as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimeras) linker in the synthesis of PROTACs .
  • Methods of Application or Experimental Procedures: The compound is used to connect two different ligands in a PROTAC molecule. One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
  • Results or Outcomes: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The use of Tetraethyl butane-1,4-diylbis(phosphonate) as a linker contributes to the effectiveness of this process .

Application 3: Bio-conjugation

  • Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate) is a non-cleavable linker for bio-conjugation .
  • Methods of Application or Experimental Procedures: This compound contains a COOR/Ester group and is used to link biomolecules in bio-conjugation processes .
  • Results or Outcomes: The use of Tetraethyl butane-1,4-diylbis(phosphonate) as a linker in bio-conjugation allows for the creation of complex biomolecules for various research applications .

Application 4: Free-Radical Polymerization

  • Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate), a 1,3-butadiene derivative, is used in the free-radical polymerization process .
  • Methods of Application or Experimental Procedures: The polymerization was performed in benzene at 60°C for 21 hours using 1 mol% of 2,2′-azobisisobutyronitrile as an initiator .
  • Results or Outcomes: A sticky polymer was obtained in 70% yield without forming gel. The number average molecular weight of the polymer obtained was estimated to be 69,000 by SEC based on polystyrene calibration using N,N-dimethylformamide as an eluent . The rate of polymerization was found to be proportional to 0.5 and 1.5 power of the initiator and the monomer concentration, respectively . The overall activation energy of polymerization was determined to be 91.4 kJ/mol .

Future Directions

The future directions of Tetraethyl butane-1,4-diylbis(phosphonate) could involve its continued use in the synthesis of PROTACs . As research in this area continues, it may find new applications in the development of targeted therapy drugs .

properties

IUPAC Name

1,4-bis(diethoxyphosphoryl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFSBORIZJBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992716
Record name Tetraethyl butane-1,4-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl butane-1,4-diylbis(phosphonate)

CAS RN

7203-67-0
Record name Tetraethyl butane-1,4-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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